2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine
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Overview
Description
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine is a heterocyclic compound that belongs to the class of furan derivatives. It is characterized by the presence of a cyclopropane ring attached to a furan ring, which is further substituted with a 2,4-difluorophenyl group. This compound has a molecular formula of C13H11F2NO and a molecular weight of 235.23 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide. In this case, 2,4-difluorophenyl boronic acid is coupled with a furan derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods
the Suzuki-Miyaura coupling reaction is widely used in industrial settings due to its efficiency and ability to form carbon-carbon bonds under mild conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-(2,4-Difluorophenyl)furan-2-yl)cyclopropanamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-(2,4-Difluorophenyl)
Properties
Molecular Formula |
C13H11F2NO |
---|---|
Molecular Weight |
235.23 g/mol |
IUPAC Name |
2-[5-(2,4-difluorophenyl)furan-2-yl]cyclopropan-1-amine |
InChI |
InChI=1S/C13H11F2NO/c14-7-1-2-8(10(15)5-7)12-3-4-13(17-12)9-6-11(9)16/h1-5,9,11H,6,16H2 |
InChI Key |
FAMDHXAPJHDLOO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC=C(O2)C3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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